molecular formula C4H9ClO3S B14747495 Butyl sulfurochloridate CAS No. 763-23-5

Butyl sulfurochloridate

Cat. No.: B14747495
CAS No.: 763-23-5
M. Wt: 172.63 g/mol
InChI Key: OWNSZSBRIOHAAJ-UHFFFAOYSA-N
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Description

Butyl sulfurochloridate, also known as 1-chlorosulfonyloxybutane, is an organosulfur compound with the molecular formula C₄H₉ClO₃S. It is a chlorosulfonate ester, which means it contains a sulfonate group bonded to a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.

Properties

IUPAC Name

1-chlorosulfonyloxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO3S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNSZSBRIOHAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536271
Record name Butyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763-23-5
Record name Butyl sulfurochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Butyl sulfurochloridate can be synthesized through several methods. One common synthetic route involves the reaction of butanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

C4H9OH+ClSO2OHC4H9OSO2Cl+H2O\text{C}_4\text{H}_9\text{OH} + \text{ClSO}_2\text{OH} \rightarrow \text{C}_4\text{H}_9\text{OSO}_2\text{Cl} + \text{H}_2\text{O} C4​H9​OH+ClSO2​OH→C4​H9​OSO2​Cl+H2​O

In industrial production, this reaction is often carried out in a solvent such as carbon tetrachloride (CCl₄) at low temperatures to improve yield and purity .

Chemical Reactions Analysis

Electrophilic Cyclization Reactions

Butyl sulfurochloridate facilitates electrophilic cyclization of alkenes and phenols to form sultones (cyclic sulfonic esters).

Example: Cyclization of 2-Allylphenol

Treatment of 2-allylphenol with this compound produces 3-ethyl-6-(2-hydroxyphenyl)-1,2-oxathiane 2,2-dioxide in 61% yield .

Mechanism :

  • Activation of the allyl group by sulfurochloridate.

  • Electrophilic attack at the aromatic ring, followed by cyclization.

SubstrateProductYieldConditions
2-Allylphenol3-Ethyl-6-(2-hydroxyphenyl)-1,2-oxathiane61%CCl₄, low temp

Halosultonization Reactions

This compound participates in halosultonization, where halogens (Br₂ or Cl₂) are incorporated into sultone frameworks .

Key Reaction :

  • Internal olefins (e.g., 9-octadecene) react with SO₃ and this compound to yield trans-3,6-dialkyl δ-sultones , albeit in low yields (12–40%) .

Factors Affecting Yield :

  • Steric hindrance in internal olefins reduces efficiency.

  • Electron-deficient alkenes show higher reactivity.

Annulation with Enol Ethers and Sulfonyl Fluorides

This compound enables N-heterocyclic carbene (NHC)-catalyzed annulations to form 3,4-dihydro-1,2-oxathiine 2,2-dioxides .

Reaction with Trimethylsilyl Enol Ethers

  • Substrates : α,β-Unsaturated sulfonyl fluorides + trimethylsilyl enol ethers.

  • Conditions : DBU (1,8-diazabicycloundec-7-ene) catalysis in dichloromethane (DCM) at room temperature.

  • Yields : 40–88%, depending on substrate electronics .

Proposed Mechanism :

  • NHC addition to the sulfonyl fluoride, releasing fluoride.

  • Desilylation of the enol ether generates a sulfonyl azolium intermediate.

  • Conjugate addition and cyclization yield the δ-sultone.

Reaction with Fumaronitrile

Fumaronitrile reacts with this compound at −40°C in DCM to form a tetra-SO₃ adduct . This highlights its role in multi-component sulfonation processes.

Comparison of Reactivity Across Substrates

Substrate TypeReaction TypeTypical YieldKey Factor
Phenolic alkenesCyclization61%Proximity of groups
Internal olefinsHalosultonization12–40%Steric hindrance
Sulfonyl fluoridesNHC-catalyzed annulation40–88%Electron deficiency

Scientific Research Applications

Butyl sulfurochloridate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biological molecules, such as proteins, through sulfonation reactions.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: It is employed in the production of surfactants, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl sulfurochloridate involves its reactivity as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical structure and properties. This reactivity is primarily due to the presence of the chlorosulfonate group, which is highly electrophilic and can readily react with nucleophiles .

Comparison with Similar Compounds

Butyl sulfurochloridate can be compared with other similar compounds, such as methyl sulfurochloridate and ethyl sulfurochloridate. These compounds share similar chemical structures and reactivity but differ in their alkyl groups. The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the butyl group attached to the sulfonate ester .

Similar compounds include:

  • Methyl sulfurochloridate
  • Ethyl sulfurochloridate
  • Propyl sulfurochloridate

Each of these compounds has distinct properties and applications, making them suitable for different chemical processes and industrial uses .

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